![molecular formula C34H36F3NO13 B13402676 [2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[(4S,5S,6S)-5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate](/img/structure/B13402676.png)

[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[(4S,5S,6S)-5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

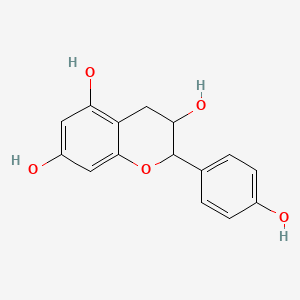

Valrubicin, known chemically as N-trifluoroacetyladriamycin-14-valerate, is a chemotherapy drug primarily used to treat bladder cancer. It is a semisynthetic analog of the anthracycline doxorubicin and is administered by infusion directly into the bladder . Valrubicin was initially launched under the trade name Valstar in the United States in 1999 for intravesical therapy of Bacille Calmette-Guérin (BCG)-refractory carcinoma in situ of the urinary bladder .

Métodos De Preparación

Valrubicin is synthesized through a semisynthetic route involving the modification of doxorubicin. The process includes the trifluoroacetylation of doxorubicin to produce N-trifluoroacetyladriamycin-14-valerate . Industrial production methods involve the use of lipase–Pluronic conjugates, which provide high activity, stability, selectivity, and reusability under mild conditions (50°C, 6–8 hours), resulting in an overall yield of 82% and a purity of 98% .

Análisis De Reacciones Químicas

Valrubicin undergoes various chemical reactions, including:

Reduction: The reduction of valrubicin can lead to the formation of reduced anthracycline derivatives.

Substitution: Valrubicin can undergo substitution reactions, particularly involving its trifluoroacetyl group.

Common reagents and conditions used in these reactions include organic solvents like methylene chloride, ethanol, methanol, and acetone . Major products formed from these reactions are primarily the metabolites mentioned above.

Aplicaciones Científicas De Investigación

Valrubicin has a wide range of scientific research applications:

Chemistry: Valrubicin’s unique chemical structure and reactivity make it a subject of interest in synthetic organic chemistry.

Medicine: Valrubicin is primarily used in the treatment of BCG-resistant bladder carcinoma.

Mecanismo De Acción

Valrubicin exerts its effects by penetrating cells and intercalating into DNA. This inhibits the incorporation of nucleosides into nucleic acids, causing extensive chromosomal damage and arresting the cell cycle in the G2 phase . Valrubicin’s primary molecular targets are nucleic acids, and it interferes with the normal DNA breaking-resealing action of DNA topoisomerase II .

Comparación Con Compuestos Similares

Valrubicin is compared with other anthracyclines like doxorubicin and epirubicin. While all these compounds share a similar mechanism of action, valrubicin is unique due to its trifluoroacetyl group, which enhances its lipophilicity and allows for intravesical administration . This modification also reduces systemic toxicity, making valrubicin a safer option for bladder cancer treatment .

Similar Compounds

Doxorubicin: An anthracycline used in various cancer treatments.

Epirubicin: Another anthracycline with a similar mechanism of action but different pharmacokinetic properties.

Valrubicin’s unique chemical modifications and targeted application make it a valuable compound in cancer therapy, particularly for bladder cancer.

Propiedades

Fórmula molecular |

C34H36F3NO13 |

|---|---|

Peso molecular |

723.6 g/mol |

Nombre IUPAC |

[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[(4S,5S,6S)-5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate |

InChI |

InChI=1S/C34H36F3NO13/c1-4-5-9-21(40)49-13-20(39)33(47)11-16-24(19(12-33)51-22-10-17(27(41)14(2)50-22)38-32(46)34(35,36)37)31(45)26-25(29(16)43)28(42)15-7-6-8-18(48-3)23(15)30(26)44/h6-8,14,17,19,22,27,41,43,45,47H,4-5,9-13H2,1-3H3,(H,38,46)/t14-,17-,19-,22?,27+,33-/m0/s1 |

Clave InChI |

ZOCKGBMQLCSHFP-WWJJURRESA-N |

SMILES isomérico |

CCCCC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5C[C@@H]([C@@H]([C@@H](O5)C)O)NC(=O)C(F)(F)F)O |

SMILES canónico |

CCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NC(=O)C(F)(F)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-fluorophenyl)-6-(1-methylpyrazol-4-yl)sulfonyl-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinolin-4a-yl]-[4-(trifluoromethyl)pyridin-2-yl]methanone](/img/structure/B13402594.png)

![sodium;3-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butyl sulfate](/img/structure/B13402611.png)

![1-[3-[4-Amino-3-[4-(3-fluorophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]-4-[cyclobutyl(methyl)amino]but-2-en-1-one;1-[3-[4-amino-3-[4-(3-fluorophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]-4-[cyclopropyl(methyl)amino]but-2-en-1-one](/img/structure/B13402639.png)

![Benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13402658.png)

![(R)-1-[(R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine](/img/structure/B13402663.png)